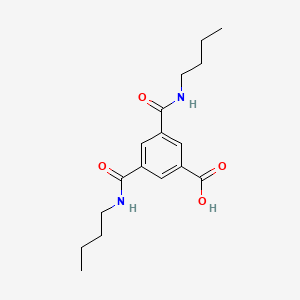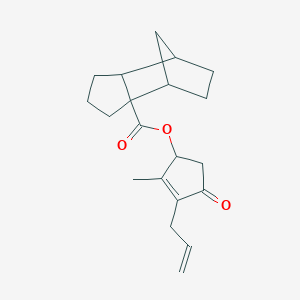![molecular formula C11H11F2NO2 B14352328 N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine CAS No. 90446-28-9](/img/structure/B14352328.png)
N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropyl group, a difluoromethoxyphenyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with cyclopropylamine in the presence of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine involves its interaction with various molecular targets. The hydroxylamine moiety can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the modification of existing structures, influencing biochemical pathways and molecular functions .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine: Similar structure with an additional fluorine atom.
4-(difluoromethoxy)benzaldehyde oxime: Shares the difluoromethoxyphenyl group but differs in the functional group attached to the benzene ring.
Uniqueness
N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in various research applications, as it can exhibit different reactivity and interactions compared to similar compounds.
Properties
CAS No. |
90446-28-9 |
|---|---|
Molecular Formula |
C11H11F2NO2 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
N-[cyclopropyl-[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)16-9-5-3-8(4-6-9)10(14-15)7-1-2-7/h3-7,11,15H,1-2H2 |
InChI Key |
OEFQXZVORCSZQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=NO)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


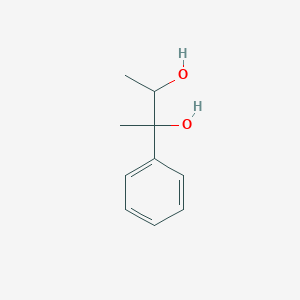



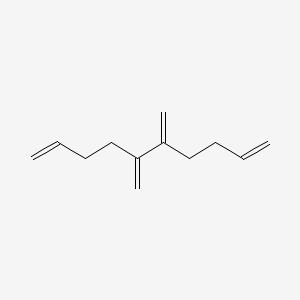
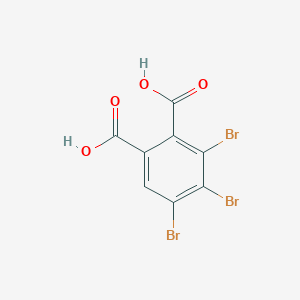
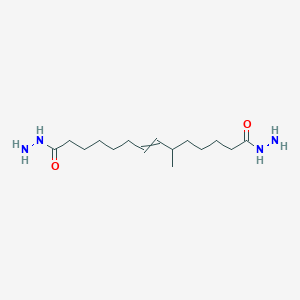
![1-[(Z)-3-phenylprop-2-enoxy]propylbenzene](/img/structure/B14352284.png)
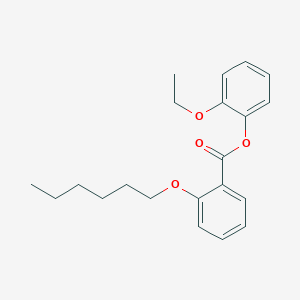
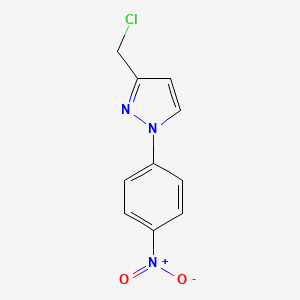
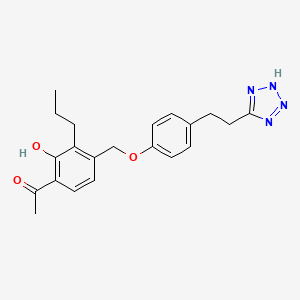
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
